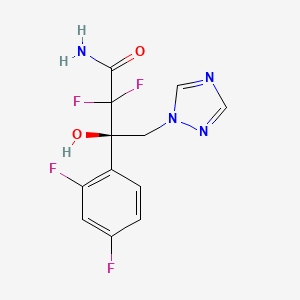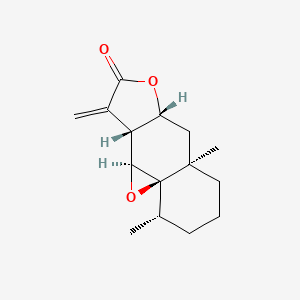
2-Pyridinepropanol
概要
説明
2-Pyridinepropanol, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2243. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photovoltaic Applications : Chen et al. (2017) synthesized Cu(II) complex compounds using 2-Pyridinepropanol derivatives for use as p-type dopants in solid-state perovskite solar cells, achieving an efficiency of 18.5% (Chen et al., 2017).
Acid Site Generation on Silica : The acidic properties of silica doped with various cations were studied by Connell and Dumesic (1987), using pyridine adsorption. This research highlighted the generation of Lewis acid sites influenced by the electronegativity of the dopant cations (Connell & Dumesic, 1987).
Crystal Structure Investigation : Lah and Leban (2010) prepared and analyzed the crystal structures of Cu(II) halido complexes containing simple pyridine alcohols, including this compound (Lah & Leban, 2010).
Photocatalytic Degradation Studies : Stapleton et al. (2010) investigated the photolytic and photocatalytic degradation of pyridine derivatives in aqueous solutions, contributing to our understanding of the removal of hazardous pyridine compounds from wastewater (Stapleton et al., 2010).
Synthesis of Pyridone Compounds : Heravi and Hamidi (2013) focused on the synthesis of 2-pyridone compounds, noting their significant applications in biology, natural compounds, and other areas (Heravi & Hamidi, 2013).
Pyrrolidin-2-ones Synthesis and Applications : Research by Rubtsova et al. (2020) on pyrrolidin-2-ones, which are related to pyridine derivatives like this compound, highlights their potential in synthesizing new medicinal molecules (Rubtsova et al., 2020).
Volumetric Properties of Aqueous Solutions : Kul et al. (2013) conducted a comparative study of the volumetric properties of aqueous solutions of pyridine derivatives, including 2-Pyridinemethanol, providing insight into their physical interactions in solutions (Kul et al., 2013).
Degradation Mechanism in Drinking Water : Li et al. (2017) explored the degradation mechanism of pyridine in drinking water, using a dielectric barrier discharge system, relevant for treatment of nitrogen heterocyclic compounds (Li et al., 2017).
Safety and Hazards
作用機序
Mode of Action
It has been used in the synthesis of pyridylalcohols . It’s also known that it can form complexes with copper (II) ions . The copper (II) ion in these complexes is octahedrally coordinated by two bidentate neutral 2-Pyridinepropanol ligands . More research is required to fully understand the interaction of this compound with its targets and the resulting changes.
Biochemical Pathways
It’s known that it can form complexes with copper (ii) ions , which could potentially affect copper-related biochemical pathways
Result of Action
It’s known that it exhibits hypoglycemic activity in fasted rats , indicating that it may have an effect on glucose metabolism.
Action Environment
It’s known that it should be stored in a refrigerator , indicating that temperature could potentially affect its stability.
生化学分析
Biochemical Properties
2-Pyridinepropanol plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. One notable interaction is with pyridine-N-oxide, which is used in the synthesis of this compound . Additionally, this compound exhibits hypoglycemic activity, indicating its potential interaction with glucose metabolism pathways .
Cellular Effects
This compound has been observed to influence various cellular processes. It exhibits hypoglycemic activity in fasted rats, suggesting its impact on glucose metabolism . This compound may affect cell signaling pathways related to glucose uptake and utilization. Furthermore, this compound could potentially influence gene expression related to metabolic processes, although specific studies on this aspect are limited.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It is known to act as a reagent in the synthesis of pyridylalcohols, which exhibit hypoglycemic activity This suggests that this compound may interact with enzymes involved in glucose metabolism, potentially inhibiting or activating specific pathways
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function, including potential degradation and stability, need to be studied further. In vitro and in vivo studies are essential to understand the temporal dynamics of this compound’s effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits hypoglycemic activity, while higher doses may lead to toxic or adverse effects . Studies on dosage thresholds and toxicology are crucial to determine the safe and effective use of this compound in biochemical applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose metabolism. It interacts with enzymes and cofactors that regulate glucose levels in the body
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular compartments . Understanding these interactions is essential for elucidating the compound’s localization and accumulation within the body.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function
特性
IUPAC Name |
3-pyridin-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6,10H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZXYJDGVYLMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062672 | |
| Record name | 2-Pyridinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Pyridinepropanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19708 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00173 [mmHg] | |
| Record name | 2-Pyridinepropanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19708 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2859-68-9, 5307-19-7 | |
| Record name | 2-Pyridinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2859-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyripropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002859689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(alpha-Pyridine)-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinepropanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinepropanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyridinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-pyridyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GHN91K70Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical coordination behavior of 2-pyridinepropanol in metal complexes?
A1: this compound predominantly acts as a bidentate ligand, coordinating to metal ions through both its nitrogen atom (from the pyridine ring) and its oxygen atom (from the hydroxyl group). This often leads to the formation of seven-membered chelate rings around the metal center [, ].
Q2: Can you provide examples of how this compound-containing complexes are characterized?
A3: Researchers employ various techniques to characterize these complexes.
X-ray single-crystal structural analysis provides detailed information about the molecular structure, including bond lengths, bond angles, and coordination geometry [, , ].* Infrared (IR) spectroscopy helps identify the presence of specific functional groups and their coordination modes. For example, shifts in the stretching frequencies of the C=O and S=O bonds in saccharinate ligands upon complexation with metal ions in the presence of this compound can be observed [, , ].* Elemental analysis confirms the elemental composition of the synthesized complexes [, ].* Thermal analysis* techniques, such as thermogravimetric analysis (TGA), provide insights into the thermal stability of the complexes and their decomposition pathways upon heating [, , ].
Q3: Have any catalytic applications been explored for metal complexes containing this compound?
A4: Yes. Some dinuclear Cu(II) complexes with this compound have shown catalytic activity in the oxidation of 3,5-di-tert-butylcatechol to 3,5-di-tert-butylquinone, mimicking the activity of catechol oxidase enzymes [].
Q4: Apart from its role in coordination chemistry, has this compound been explored for other applications?
A5: this compound derivatives have been investigated as potential thermolytic protecting groups for phosphate/thiophosphate moieties in solid-phase oligonucleotide synthesis []. This approach aims to offer an alternative to the traditional 2-cyanoethyl group and potentially avoid DNA alkylation during deprotection steps.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


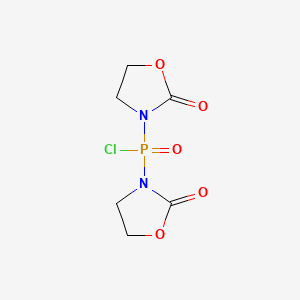

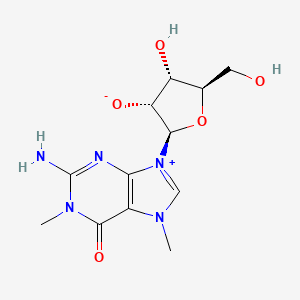

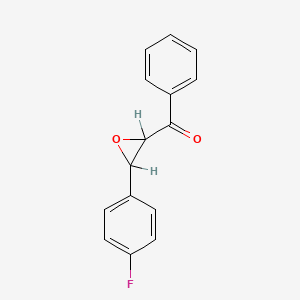

![N-(4-fluorophenyl)-2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetamide](/img/structure/B1197275.png)
![2-[(2,5-Dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinyl)thio]acetonitrile](/img/structure/B1197276.png)



